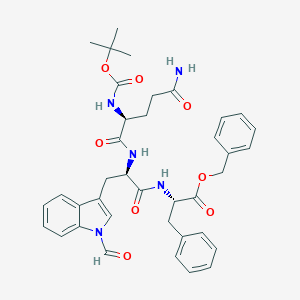

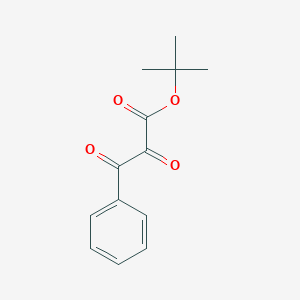

N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester

Vue d'ensemble

Description

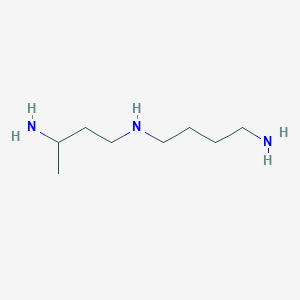

QWF is a tripeptide compound known for its potent inhibitory activity against neurokinin-1 receptor (NK-1 receptor) and Mas-related G protein-coupled receptor X2 (MRGPRX2). It is composed of glutaminyl, D-tryptophyl, and phenylalanine residues. QWF has been extensively studied for its role as a substance P antagonist, which makes it valuable in various biochemical and pharmacological research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: QWF is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:

Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of QWF follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: QWF undergoes several types of chemical reactions, including:

Oxidation: QWF can be oxidized to form disulfide bonds, which are crucial for its structural stability.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

Substitution: QWF can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups or conformations, which can impact their biological activity .

Applications De Recherche Scientifique

QWF has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting neurokinin-1 receptor and Mas-related G protein-coupled receptor X2, which are involved in pain and inflammatory responses.

Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, asthma, and allergic reactions.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development .

Mécanisme D'action

QWF exerts its effects by binding to and inhibiting the neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This inhibition prevents the binding of substance P, a neuropeptide involved in pain transmission and inflammatory responses. By blocking these receptors, QWF reduces the activation of downstream signaling pathways, leading to decreased mast cell degranulation and reduced inflammatory responses .

Similar Compounds:

Substance P Antagonists: Compounds such as aprepitant and fosaprepitant also inhibit the neurokinin-1 receptor but differ in their chemical structure and pharmacokinetics.

Mas-related G Protein-Coupled Receptor X2 Antagonists: Compounds like JNJ-7777120 and QWF share similar inhibitory activity but vary in their specificity and potency.

Uniqueness of QWF: QWF is unique due to its dual inhibitory activity against both neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This dual action makes it a valuable tool in studying the complex interactions between these receptors and their ligands, as well as in developing new therapeutic strategies for conditions involving these pathways .

Propriétés

IUPAC Name |

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOHFAASQHWER-YPKYBTACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155075 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126088-82-2 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

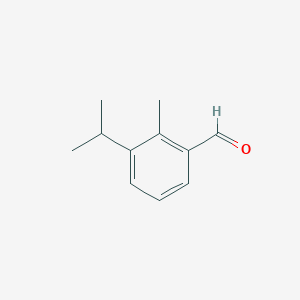

![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)

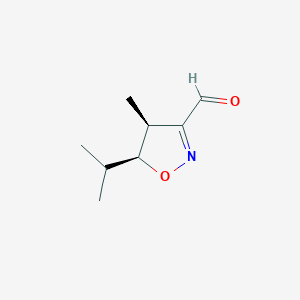

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)

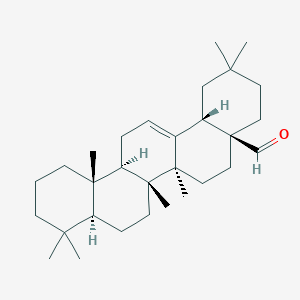

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)